![molecular formula C19H27F3 B12543462 1,2,3-Trifluoro-5-[4-(4-propylcyclohexyl)butyl]benzene CAS No. 157689-99-1](/img/structure/B12543462.png)
1,2,3-Trifluoro-5-[4-(4-propylcyclohexyl)butyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Trifluoro-5-[4-(4-propylcyclohexyl)butyl]benzene is a fluorinated aromatic compound with a complex structure It is characterized by the presence of three fluorine atoms on the benzene ring and a bulky substituent that includes a propylcyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trifluoro-5-[4-(4-propylcyclohexyl)butyl]benzene typically involves multiple steps, starting from simpler precursorsThe reaction conditions often require the use of strong fluorinating agents and catalysts to achieve the desired substitution pattern on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process. The specific methods used can vary depending on the scale of production and the desired purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Trifluoro-5-[4-(4-propylcyclohexyl)butyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the substituents on the benzene ring or the propylcyclohexyl group.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups onto the benzene ring .
Wissenschaftliche Forschungsanwendungen
1,2,3-Trifluoro-5-[4-(4-propylcyclohexyl)butyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in areas where fluorinated compounds have shown efficacy.
Wirkmechanismus
The mechanism by which 1,2,3-Trifluoro-5-[4-(4-propylcyclohexyl)butyl]benzene exerts its effects involves interactions with specific molecular targets. The fluorine atoms on the benzene ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity. The propylcyclohexyl group can affect the compound’s solubility and membrane permeability, impacting its overall bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene: Similar in structure but with different substituents on the cyclohexyl group.
3,4,5-Trifluoro-1-[trans-4’-(trans-4’'-pentylcyclohexyl)benzene: Another fluorinated benzene derivative with a different alkyl chain length.
Uniqueness
1,2,3-Trifluoro-5-[4-(4-propylcyclohexyl)butyl]benzene is unique due to its specific substitution pattern and the presence of the propylcyclohexyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
157689-99-1 |
|---|---|
Molekularformel |
C19H27F3 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
1,2,3-trifluoro-5-[4-(4-propylcyclohexyl)butyl]benzene |
InChI |
InChI=1S/C19H27F3/c1-2-5-14-8-10-15(11-9-14)6-3-4-7-16-12-17(20)19(22)18(21)13-16/h12-15H,2-11H2,1H3 |
InChI-Schlüssel |
MWMGQBRDXXUHBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)CCCCC2=CC(=C(C(=C2)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]-](/img/structure/B12543379.png)
![N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide](/img/structure/B12543382.png)
![Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12543384.png)
![2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B12543385.png)
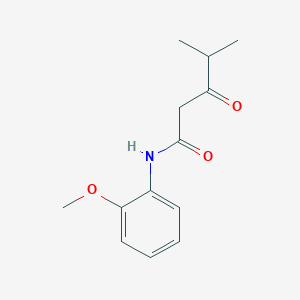
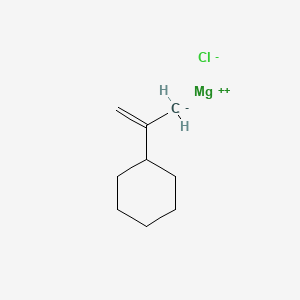
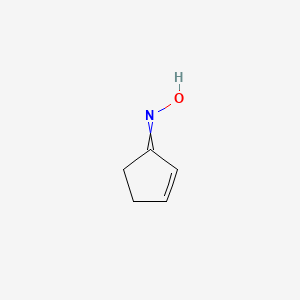
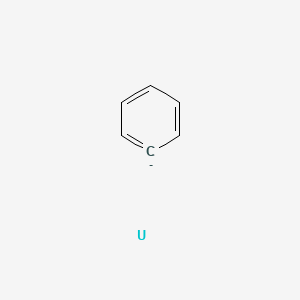
![2-{2-[3-Chloro-4-(propan-2-yl)phenyl]ethyl}-1,4-dimethylbenzene](/img/structure/B12543422.png)
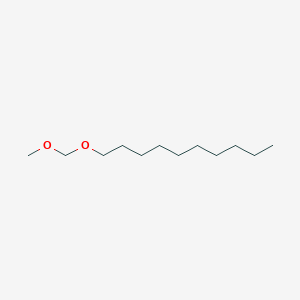
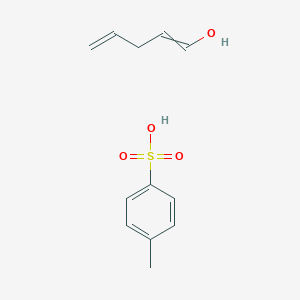
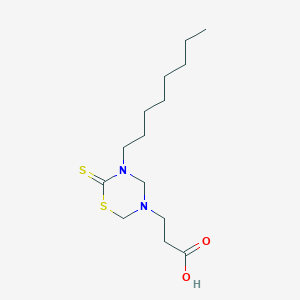
![6-[2-(6-Ethyl-2-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazol-7-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12543449.png)
![2,2,6,6-Tetramethyl-4-[(octa-1,7-dien-3-yl)oxy]piperidine](/img/structure/B12543450.png)
